4-(Aminomethyl)piperidine-1-carboxamide
Overview
Description
4-(Aminomethyl)piperidine-1-carboxamide is an organic compound with the molecular formula C7H15N3O It features a piperidine ring substituted with an aminomethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Aminomethyl)piperidine-1-carboxamide can be synthesized through several methods. One common approach involves the catalytic hydrogenation of pyridinecarbonitriles. This method typically uses a palladium catalyst and acidic additives to achieve high selectivity and conversion rates . Another method involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of pyridine derivatives. This process is optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, piperidine oxides, and amine derivatives. These products have significant applications in pharmaceuticals and other industries .
Scientific Research Applications
4-(Aminomethyl)piperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. It can modulate various signaling pathways, including STAT-3, NF-κB, and PI3k/Aκt, which are crucial for cellular processes such as proliferation and apoptosis . The compound’s ability to interact with these pathways makes it a potential candidate for therapeutic applications, particularly in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing five methylene bridges and one amine bridge.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms at opposite positions.
Uniqueness
4-(Aminomethyl)piperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-(aminomethyl)piperidine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-5-6-1-3-10(4-2-6)7(9)11/h6H,1-5,8H2,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQCUKIBMRTAFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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